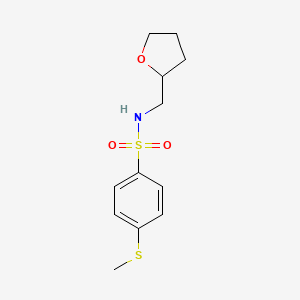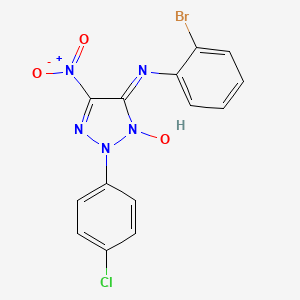
4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Übersicht
Beschreibung
4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as MTSES, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that can modify proteins and enzymes by reacting with their cysteine residues. MTSES has been used in various fields of research, including biochemistry, physiology, and pharmacology.
Wirkmechanismus
4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide reacts with cysteine residues in proteins and enzymes, forming a covalent bond between the sulfur atom of cysteine and the sulfonamide group of 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. This reaction can modify the structure and function of proteins and enzymes, affecting their activity, stability, and interactions with other molecules.
Biochemical and Physiological Effects:
4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes that contain cysteine residues, such as protein tyrosine phosphatases and caspases. 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can also induce oxidative stress in cells and tissues, leading to cell death and tissue damage. In addition, 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to modulate the activity of ion channels and transporters, affecting the membrane potential and ion fluxes in cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a highly reactive and specific compound that can selectively modify cysteine residues in proteins and enzymes. 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can also be used to study the effects of oxidative stress on cells and tissues. However, 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has some limitations as well. It can be toxic to cells and tissues at high concentrations, and its effects on protein and enzyme function may not always be predictable.
Zukünftige Richtungen
There are several future directions for research on 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of interest is the development of new methods for synthesizing 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide and related compounds. Another area of interest is the identification of new targets for 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, including proteins and enzymes that are involved in disease processes. Finally, the development of new applications for 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, such as in drug discovery and development, is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins and enzymes, as well as their interactions with other molecules. 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has also been used to investigate the role of cysteine residues in protein function and regulation. In addition, 4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been used to study the effects of oxidative stress on cells and tissues.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c1-17-11-4-6-12(7-5-11)18(14,15)13-9-10-3-2-8-16-10/h4-7,10,13H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHXBLZEASVMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone](/img/structure/B4186100.png)

![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4186111.png)
![4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4186125.png)
![ethyl 5-{[4-(1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-piperazinyl]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B4186127.png)


![4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4186136.png)

![N-bicyclo[2.2.1]hept-2-yl-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B4186141.png)
![ethyl 4-amino-2-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4186144.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4186160.png)
![2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B4186168.png)
